5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including a pyrazole ring, an azetidine ring, and an oxadiazole ring
Preparation Methods
The synthesis of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves multi-step reactionsCommon reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the heterocyclic rings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted pyrazole ring.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, often facilitated by dehydrating agents.
Scientific Research Applications
5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antileishmanial and antimalarial agent due to its ability to inhibit specific enzymes and pathways in pathogens.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal function of the enzyme. This inhibition can lead to the suppression of pathogen growth or the modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and oxadiazole-containing molecules. For example:
3-(4-chlorophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring but lacks the azetidine and pyrazole moieties.
4-chloro-1H-pyrazole-3-carboxamide: This compound contains the pyrazole ring but differs in the functional groups attached to it.
1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole: This compound has a similar pyrazole structure but lacks the oxadiazole ring
The uniqueness of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which may contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H18ClN5O |
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Molecular Weight |
295.77 g/mol |
IUPAC Name |
5-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18ClN5O/c1-9(2)13-16-12(20-17-13)8-18-4-10(5-18)6-19-7-11(14)3-15-19/h3,7,9-10H,4-6,8H2,1-2H3 |
InChI Key |
IYZPIWHUVMWIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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